

# An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)phenyldiphenylphosphine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

4-

Compound Name: (Dimethylamino)phenyldiphenylphosphine

osphine

Cat. No.: B1306617

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of **4-(Dimethylamino)phenyldiphenylphosphine**, a versatile organophosphorus compound. It serves as a critical reagent, primarily as a ligand in transition metal-catalyzed cross-coupling reactions. This document outlines its fundamental characteristics, a detailed protocol for melting point determination, and a visualization of its role in a general catalytic cycle.

## Physical and Chemical Properties

**4-(Dimethylamino)phenyldiphenylphosphine** is an air-sensitive, white to light-yellow crystalline solid at room temperature.<sup>[1][2][3]</sup> Its structure, featuring a diphenylphosphine group and a dimethylamino-substituted phenyl group, imparts unique steric and electronic effects that make it a valuable ligand in coordination chemistry and catalysis.<sup>[2]</sup> The dimethylamino group, in particular, enhances the compound's basicity and nucleophilicity.<sup>[2]</sup>

The key physical and chemical data for **4-(Dimethylamino)phenyldiphenylphosphine** are summarized in the table below for easy reference and comparison.

| Property            | Value                                   | Reference(s)                                                |
|---------------------|-----------------------------------------|-------------------------------------------------------------|
| Melting Point       | 151-154 °C (lit.)                       | <a href="#">[1]</a>                                         |
| Molecular Formula   | C <sub>20</sub> H <sub>20</sub> NP      | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight    | 305.35 g/mol                            |                                                             |
| CAS Number          | 739-58-2                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance          | White to Almost white powder to crystal | <a href="#">[2]</a>                                         |
| Purity              | >95.0% (GC)                             | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point       | 417.5±28.0 °C (Predicted)               | <a href="#">[1]</a>                                         |
| pKa                 | 4.20±0.12 (Predicted)                   | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Storage Temperature | Inert atmosphere, Room Temperature      | <a href="#">[1]</a> <a href="#">[3]</a>                     |

## Experimental Protocols

### Determination of Melting Point

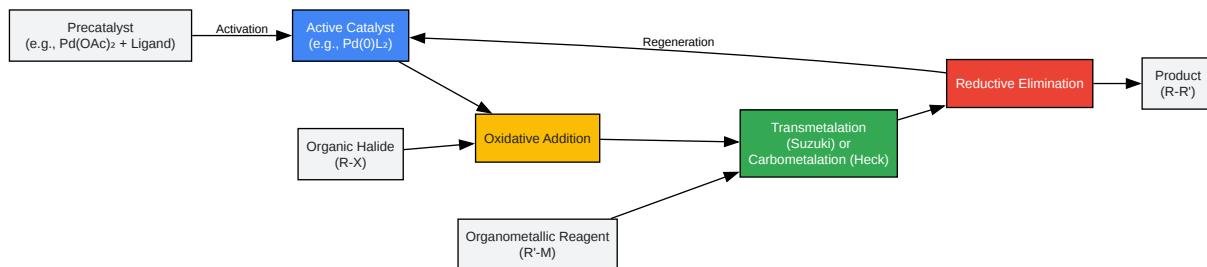
The melting point of a crystalline solid is a critical physical property for identification and purity assessment.<sup>[6]</sup> Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.<sup>[7]</sup> The presence of impurities generally leads to a depression and broadening of the melting point range.<sup>[7]</sup> The following is a standard protocol for determining the melting point of **4-(Dimethylamino)phenyldiphenylphosphine** using a capillary-based melting point apparatus.

#### Materials and Equipment:

- **4-(Dimethylamino)phenyldiphenylphosphine** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Thermometer

**Procedure:**


- Sample Preparation:
  - Ensure the **4-(Dimethylamino)phenyldiphenylphosphine** sample is completely dry and in the form of a fine powder.[\[6\]](#) If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[\[6\]](#)
  - Take a capillary tube, which is sealed at one end.
  - Push the open end of the capillary tube into the powdered sample.[\[7\]](#)
  - Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[\[7\]](#)
  - Repeat until the compound occupies approximately 1-2 mm of height in the capillary tube.[\[7\]](#)
- Apparatus Setup and Measurement:
  - Place the prepared capillary tube into the sample holder of the melting point apparatus.
  - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
  - Turn on the apparatus and set an initial rapid heating rate to quickly approach the expected melting point (approximately 10-15°C below 151°C).
  - Once the temperature is near the expected melting point, reduce the heating rate to about 1-2°C per minute. A slow heating rate is crucial for an accurate measurement, ensuring thermal equilibrium between the sample, heating block, and thermometer.

- Observation and Recording:
  - Observe the sample through the magnifying lens.
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Continue to observe and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
  - For accuracy, it is recommended to perform at least two careful determinations with fresh samples in new capillary tubes.

## Mandatory Visualizations

### Application in Catalysis

**4-(Dimethylamino)phenyldiphenylphosphine** is frequently employed as a ligand in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The diagram below illustrates a generalized workflow for a cross-coupling reaction where this phosphine ligand plays a crucial role.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for a cross-coupling reaction.

The phosphine ligand, **4-(Dimethylamino)phenyldiphenylphosphine**, coordinates to the metal center (commonly palladium), influencing its stability, reactivity, and selectivity throughout the catalytic cycle. Its electronic properties can affect the rates of oxidative addition and reductive elimination, while its steric bulk can influence the coordination of substrates and the overall efficiency of the reaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(Dimethylamino)phenyldiphenylphosphine , >95.0%(GC) , 739-58-2 - CookeChem [cookechem.com]
- 2. CAS 739-58-2: 4-(dimethylamino)phenyl-diphenyl-phosphine [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-(Dimethylamino)phenyldiphenylphosphine | C20H20NP | CID 3333592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)phenyldiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306617#physical-properties-like-melting-point-of-4-dimethylamino-phenyldiphenylphosphine>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)